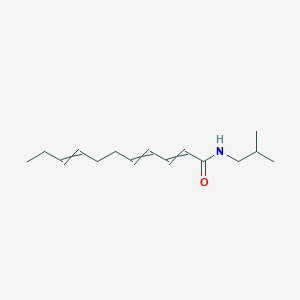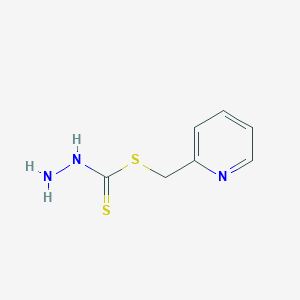
Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester is a chemical compound with the molecular formula C7H9N3S2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a hydrazinecarbodithioic acid moiety attached to a 2-pyridinylmethyl ester group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester can be synthesized through a multi-step reaction process. One common method involves the reaction of hydrazinecarbodithioic acid with 2-pyridinecarboxaldehyde in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired ester as the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hydrazinecarbodithioic acid, 2-pyridinylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, or signal transduction, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbodithioic acid, methyl ester
- Hydrazinecarbodithioic acid, ethyl ester
- Hydrazinecarbodithioic acid, phenyl ester
Uniqueness
Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester is unique due to the presence of the 2-pyridinylmethyl group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
672284-44-5 |
|---|---|
Molecular Formula |
C7H9N3S2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
pyridin-2-ylmethyl N-aminocarbamodithioate |
InChI |
InChI=1S/C7H9N3S2/c8-10-7(11)12-5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,10,11) |
InChI Key |
ZLGLNHTUMUYTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



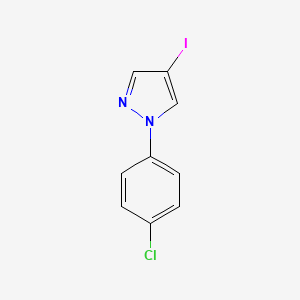
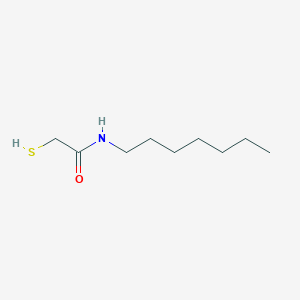
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)

![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
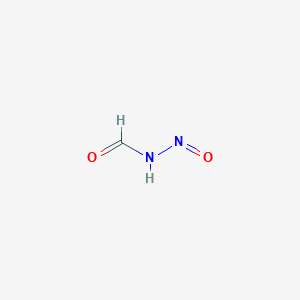
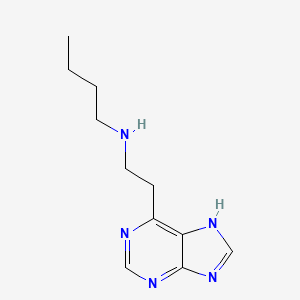
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
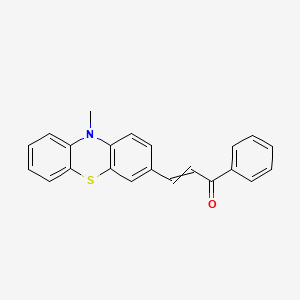
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
